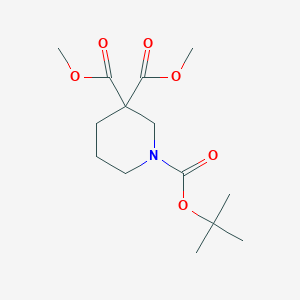
1-(tert-Butyl) 3,3-dimethyl piperidine-1,3,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl) 3,3-dimethyl piperidine-1,3,3-tricarboxylate is a chemical compound with the molecular formula C14H23NO6 and a molecular weight of 301.33 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with tert-butyl and dimethyl groups, as well as three carboxylate groups. It is commonly used in various chemical and pharmaceutical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 3,3-dimethyl piperidine-1,3,3-tricarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and dimethyl substituents. One common method includes the use of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate as a starting material . The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like Dess-Martin periodinane for oxidation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous quality control measures such as NMR, HPLC, and GC analyses .
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butyl) 3,3-dimethyl piperidine-1,3,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like Dess-Martin periodinane.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl) 3,3-dimethyl piperidine-1,3,3-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl) 3,3-dimethyl piperidine-1,3,3-tricarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Uniqueness
1-(tert-Butyl) 3,3-dimethyl piperidine-1,3,3-tricarboxylate is unique due to its three carboxylate groups, which provide additional sites for chemical modification and reactivity. This makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C14H23NO6 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O,3-O'-dimethyl piperidine-1,3,3-tricarboxylate |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-8-6-7-14(9-15,10(16)19-4)11(17)20-5/h6-9H2,1-5H3 |
InChI-Schlüssel |
OELHFQOMKYIBPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















